delta4-Tetrahydrocannabinol, 1R-trans-
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Overview
Description
(9,10a)-syn-?6a,7-Tetrahydrocannabinol is a synthetic cannabinoid that is structurally similar to known phytocannabinoids. It is a mixture of enantiomers (9S,10aS)-syn-?6a,7-Tetrahydrocannabinol and (9R,10aR)-syn-?6a,7-Tetrahydrocannabinol . This compound is regulated as a Schedule I substance in the United States, indicating its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10a)-syn-?6a,7-Tetrahydrocannabinol involves the preparation of its enantiomers. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (9,10a)-syn-?6a,7-Tetrahydrocannabinol is carried out under controlled conditions to ensure the purity and consistency of the product. The process involves large-scale synthesis using specialized equipment and techniques to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(9,10a)-syn-?6a,7-Tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of (9,10a)-syn-?6a,7-Tetrahydrocannabinol .
Scientific Research Applications
(9,10a)-syn-?6a,7-Tetrahydrocannabinol has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for studying the properties and behavior of synthetic cannabinoids.
Biology: Investigated for its interactions with biological systems and potential effects on cellular processes.
Medicine: Studied for its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of (9,10a)-syn-?6a,7-Tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(9,10a)-anti-?6a,7-Tetrahydrocannabinol: Another synthetic cannabinoid with a similar structure but different stereochemistry.
Other Phytocannabinoids: Compounds like delta-9-tetrahydrocannabinol and cannabidiol, which are naturally occurring cannabinoids found in cannabis.
Uniqueness
(9,10a)-syn-?6a,7-Tetrahydrocannabinol is unique due to its specific stereochemistry and the resulting differences in its interactions with biological systems compared to other cannabinoids. Its synthetic nature also allows for controlled studies and applications in various scientific fields .
Properties
CAS No. |
59042-44-3 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(9R,10aR)-6,6,9-trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h10,12-14,16,22H,5-9,11H2,1-4H3/t14-,16-/m1/s1 |
InChI Key |
UQOUHXDCXBITSF-GDBMZVCRSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC=C3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CC=C3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
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